3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride typically involves the formation of the azetidine ring followed by functionalization. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve the use of robust and scalable synthetic routes. These methods may include the use of base-catalyzed cyclization reactions and the optimization of reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the azetidine ring .
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Amino-N-(3-fluorophenyl)azetidine-1-carboxamide hydrochloride include other azetidines and aziridines, such as:
Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
Aziridine: Another strained nitrogen-containing heterocycle with different reactivity and stability characteristics.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H13ClFN3O |
---|---|
Molekulargewicht |
245.68 g/mol |
IUPAC-Name |
3-amino-N-(3-fluorophenyl)azetidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H12FN3O.ClH/c11-7-2-1-3-9(4-7)13-10(15)14-5-8(12)6-14;/h1-4,8H,5-6,12H2,(H,13,15);1H |
InChI-Schlüssel |
SBHZOOQMHUBIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)NC2=CC(=CC=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.